3-Fluoro-5-methylbenzyl alcohol
Overview
Description
Synthesis Analysis
The synthesis of 3-Fluoro-5-methylbenzyl alcohol can involve retrosynthetic analysis, a strategy for alcohol synthesis . This approach involves reasoning backwards from the target molecule to identify the starting materials needed for the synthesis .Molecular Structure Analysis
The molecular structure of 3-Fluoro-5-methylbenzyl alcohol consists of a benzyl group with a fluorine atom at the 3rd position and a methyl group at the 5th position . The presence of these substituents can influence the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions involving 3-Fluoro-5-methylbenzyl alcohol can be complex and varied. For instance, it can participate in redox reactions, where it can act as a nucleophile that reacts with a ketone . Further studies are needed to fully understand its reactivity and the mechanisms of its reactions .Physical And Chemical Properties Analysis
3-Fluoro-5-methylbenzyl alcohol is a liquid at ambient temperature . Its physical and chemical properties can be influenced by its molecular structure, particularly the presence of the fluorine and methyl substituents .Scientific Research Applications
Molecular Imaging
3-Fluoro-5-methylbenzyl alcohol: is utilized in the synthesis of fluorinated compounds that serve as crucial agents in molecular imaging. The introduction of fluorine atoms into organic molecules can enhance their performance in imaging applications due to the unique properties of fluorine, such as its small size and high electronegativity .
Pharmaceuticals
In the pharmaceutical industry, the compound is used to create fluorinated analogs of medicinal compounds. These analogs often have improved bioavailability, stability, and therapeutic efficacy due to the presence of the fluorine atom, which can alter pharmacokinetic and pharmacodynamic properties .
Materials Science
The unique characteristics of fluorinated compounds, including 3-Fluoro-5-methylbenzyl alcohol , make them suitable for the development of advanced materials. Their incorporation into polymers and coatings can result in materials with enhanced chemical resistance and thermal stability .
Enzymatic Synthesis
This compound plays a role in enzymatic methods for synthesizing fluorinated compounds. Enzymes like fluorinase can catalyze the formation of the C-F bond, which is a key step in the production of various fluorinated biochemicals .
Proteomics Research
3-Fluoro-5-methylbenzyl alcohol: is a biochemical used in proteomics research. It can be part of the study of protein expression and function, particularly when investigating the role of fluorinated compounds in biological systems .
Chemical Synthesis
As a building block in organic synthesis, 3-Fluoro-5-methylbenzyl alcohol is employed to introduce fluorine into target molecules. This can lead to the creation of compounds with novel properties and potential applications in various chemical industries .
Agrochemical Development
The compound’s ability to form stable bonds with fluorine makes it valuable in the development of agrochemicals. Fluorinated compounds can offer improved efficacy and selectivity in pesticides and herbicides .
Environmental Studies
In environmental chemistry, 3-Fluoro-5-methylbenzyl alcohol can be used to trace the environmental fate of fluorinated pollutants. Its properties allow for the study of how such compounds interact with natural systems and their potential impact .
Future Directions
Mechanism of Action
Target of Action
It is known that alcohols generally react with a variety of targets, including proteins and enzymes, within biological systems .
Mode of Action
The mode of action of 3-Fluoro-5-methylbenzyl alcohol involves its interaction with these targets. Alcohols, including 3-Fluoro-5-methylbenzyl alcohol, can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
The biochemical pathways affected by 3-Fluoro-5-methylbenzyl alcohol are likely to be numerous, given the broad reactivity of alcohols. For instance, alcohols can undergo reactions leading to the formation of alkyl halides, tosylates, alkenes, and esters . These reactions can affect various biochemical pathways and have downstream effects on cellular processes .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of 3-Fluoro-5-methylbenzyl alcohol’s action would depend on its specific targets and the nature of its interactions with these targets. As mentioned earlier, alcohols can undergo a variety of reactions, leading to changes in the structure and function of target molecules . These changes can have various effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of 3-Fluoro-5-methylbenzyl alcohol can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the rate and extent of the reactions that alcohols undergo . Additionally, the presence of other molecules can also influence the reactivity of alcohols .
properties
IUPAC Name |
(3-fluoro-5-methylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-2-7(5-10)4-8(9)3-6/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWAPXBWQXGLFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380938 | |
Record name | 3-Fluoro-5-methylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-methylbenzyl alcohol | |
CAS RN |
518070-20-7 | |
Record name | 3-Fluoro-5-methylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=518070-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-5-methylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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